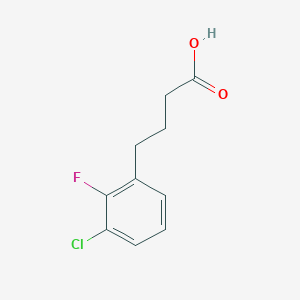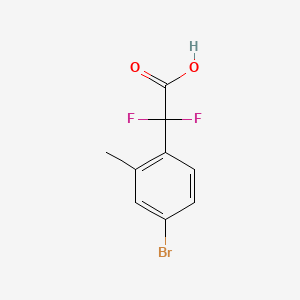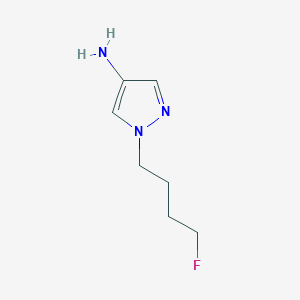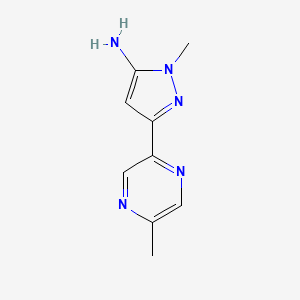![molecular formula C8H7ClFN3 B13531352 (5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is a heterocyclic compound that features a benzodiazole ring substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Amination: The methanamine group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of alkyl, aryl, or other functional groups.
科学的研究の応用
Chemistry
In chemistry, (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for therapeutic development.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological activities. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a similar ring structure but without the chlorine and fluorine substitutions.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Indole: A compound with a fused benzene and pyrrole ring, often used in drug synthesis.
Uniqueness
(5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific halogen substitutions, which can significantly alter its chemical and biological properties. These substitutions can enhance its reactivity, stability, and potential bioactivity compared to its analogs.
This detailed article provides a comprehensive overview of (5-chloro-4-fluoro-1H-1,3-benzodiazol-2-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H7ClFN3 |
|---|---|
分子量 |
199.61 g/mol |
IUPAC名 |
(5-chloro-4-fluoro-1H-benzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H7ClFN3/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2,(H,12,13) |
InChIキー |
ATRSWRGVJNIYDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)CN)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)



![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)





